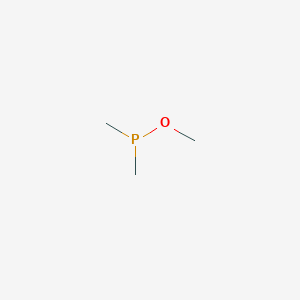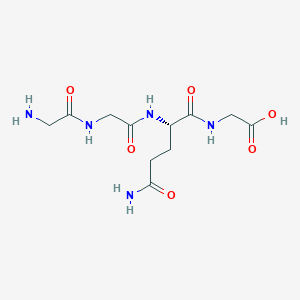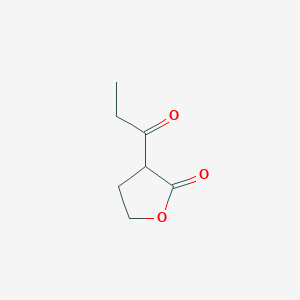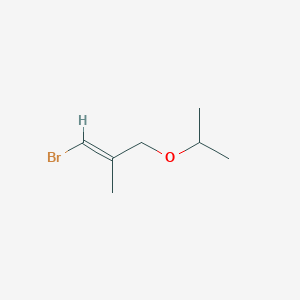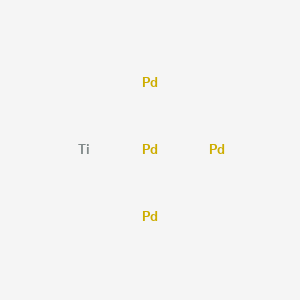
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a decanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable decanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
化学反应分析
Types of Reactions: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 10-(4-Hydroxy-3-methylphenyl)-10-hydroxydecanol.
Substitution: Formation of various substituted decanoic acid derivatives.
科学研究应用
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
- 4-Hydroxy-3-methoxyphenylacetic acid
- 4-Hydroxy-3-methoxycinnamic acid
- 4-Hydroxy-3-methylphenyl thiocyanate
Comparison: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
24339-89-7 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
10-(4-hydroxy-3-methylphenyl)-10-oxodecanoic acid |
InChI |
InChI=1S/C17H24O4/c1-13-12-14(10-11-15(13)18)16(19)8-6-4-2-3-5-7-9-17(20)21/h10-12,18H,2-9H2,1H3,(H,20,21) |
InChI 键 |
WCUPIBJMBMQKDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


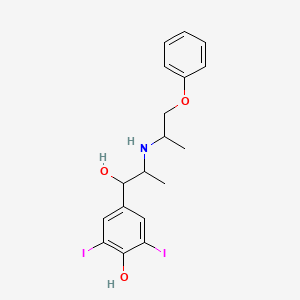
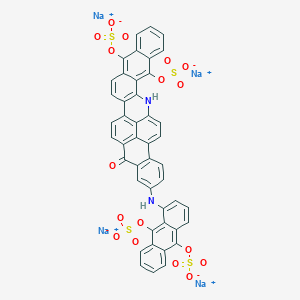
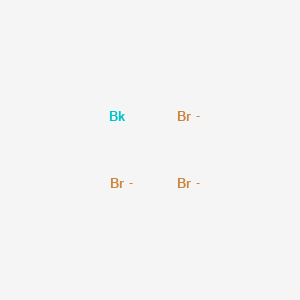
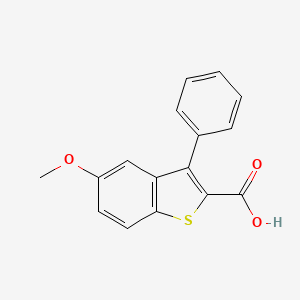
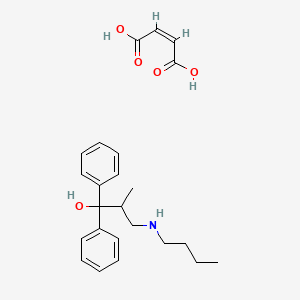
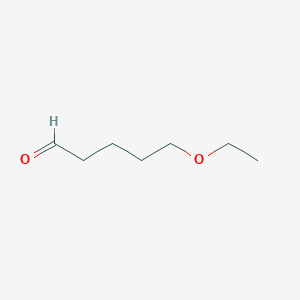
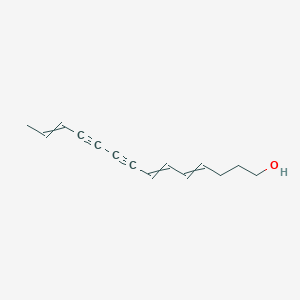
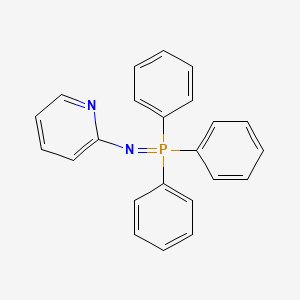
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
